molecular formula C14H20BrNO2 B5134144 2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol

2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol

Cat. No.: B5134144
M. Wt: 314.22 g/mol
InChI Key: OBBBVGMZROAIKD-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidine moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the bromination of 6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the piperidine moiety.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The bromine and methoxy groups, along with the piperidine moiety, contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Lacks the piperidine moiety, resulting in different chemical and biological properties.

    6-Methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol:

    2-Bromo-6-methoxyphenol: Lacks the piperidine moiety, leading to different interactions and activities.

Uniqueness

2-Bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol is unique due to the combination of its bromine, methoxy, and piperidine groups. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(3-methylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-4-3-5-16(8-10)9-11-6-12(15)14(17)13(7-11)18-2/h6-7,10,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBBVGMZROAIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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